molecular formula C10H11ClF2N2O B2792650 1-(2,4-Difluorophenyl)piperazin-2-one;hydrochloride CAS No. 1284248-11-8

1-(2,4-Difluorophenyl)piperazin-2-one;hydrochloride

Cat. No.: B2792650
CAS No.: 1284248-11-8
M. Wt: 248.66
InChI Key: MOMYCUFKMAEWMZ-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)piperazin-2-one;hydrochloride is a chemical compound with the molecular formula C10H10F2N2O·HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of the 2,4-difluorophenyl group and the piperazin-2-one moiety makes this compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)piperazin-2-one;hydrochloride typically involves the reaction of 2,4-difluoroaniline with ethyl chloroformate to form an intermediate, which is then reacted with piperazine to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)piperazin-2-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the 2,4-difluorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(2,4-Difluorophenyl)piperazin-2-one;hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including its role as a ligand for various receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)piperazin-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Difluorophenyl)piperazine
  • 1-(2,4-Difluorophenyl)methylpiperazin-2-one;hydrochloride

Uniqueness

1-(2,4-Difluorophenyl)piperazin-2-one;hydrochloride is unique due to the presence of both the 2,4-difluorophenyl group and the piperazin-2-one moiety. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the difluorophenyl group can enhance the compound’s lipophilicity and metabolic stability, while the piperazin-2-one moiety can influence its binding affinity to various molecular targets.

Properties

IUPAC Name

1-(2,4-difluorophenyl)piperazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N2O.ClH/c11-7-1-2-9(8(12)5-7)14-4-3-13-6-10(14)15;/h1-2,5,13H,3-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMYCUFKMAEWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=C(C=C(C=C2)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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